

# Comparative Efficacy of L-Carnosine Delivery Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | L-Carnosine |           |
| Cat. No.:            | B7770443    | Get Quote |

**L-Carnosine**, an endogenous dipeptide composed of β-alanine and L-histidine, is a molecule of significant interest in drug development due to its potent antioxidant, anti-glycation, and metal-chelating properties.[1][2][3][4] It is naturally found in high concentrations in metabolically active tissues such as the brain and skeletal muscle.[5][6] Despite its therapeutic promise in areas ranging from neurodegenerative diseases to skin health, its clinical application is severely hampered by a critical limitation: low bioavailability.[1][7][8]

The primary challenge to **L-Carnosine**'s efficacy is its rapid degradation in the bloodstream by the enzyme carnosinase (specifically, serum carnosinase CNDP1), which hydrolyzes it into its constituent amino acids,  $\beta$ -alanine and L-histidine.[9][10] This enzymatic action significantly reduces the amount of intact **L-Carnosine** that reaches target tissues.[8][9] To overcome this hurdle, various advanced drug delivery systems (DDS) have been developed to protect **L-Carnosine** from degradation, enhance its stability, and improve its delivery to specific sites of action.[5][9][11][12]

This guide provides a comparative analysis of different **L-Carnosine** delivery systems, supported by experimental data and detailed protocols for their evaluation.

### The Challenge: L-Carnosine's Rapid Degradation

The instability of **L-Carnosine** in circulation is the central problem that advanced delivery systems aim to solve. The enzyme carnosinase effectively cleaves the peptide bond, releasing its components and neutralizing its therapeutic form before it can exert its full effect. Encapsulation strategies are designed to shield **L-Carnosine** from this enzymatic activity.







Click to download full resolution via product page

Caption: L-Carnosine's enzymatic degradation and protection by a delivery system.



# **Overview of L-Carnosine Delivery Systems**

Several nanocarrier platforms have been explored to enhance the therapeutic efficacy of **L-Carnosine**. These include liposomes, niosomes, polymeric nanoparticles, and hydrogels, each offering distinct advantages in stability, bioavailability, and controlled release.

# **Liposomal L-Carnosine**

Liposomes are microscopic vesicles composed of a phospholipid bilayer, similar to a cell membrane. This structure allows them to encapsulate hydrophilic molecules like **L-Carnosine** in their aqueous core, protecting them from the external environment.[11]

- Advantages: Liposomal encapsulation shields L-Carnosine from enzymatic degradation in
  the digestive system and bloodstream, leading to higher plasma concentrations.[11][13] This
  enhanced delivery improves its ability to reach target tissues like the brain and muscles.[11]
  Studies have demonstrated that liposomal formulations can significantly improve the skin
  penetration of carnosine and are more effective at reducing Advanced Glycation Endproducts (AGEs) compared to standard aqueous solutions.[14]
- Efficacy: Liposomal delivery enhances the antioxidant, anti-inflammatory, and anti-glycation effects of carnosine by ensuring more of the active compound reaches the cells.[11][13][15]

#### **Niosomal L-Carnosine**

Niosomes are vesicular systems structurally similar to liposomes but are formed from non-ionic surfactants instead of phospholipids.[16][17] This composition makes them a more stable and cost-effective alternative.[16]

- Advantages: Niosomes can encapsulate both hydrophilic and hydrophobic drugs and are biodegradable, biocompatible, and non-immunogenic.[17][18] They offer a promising platform for targeted drug delivery, particularly in cancer therapy, by improving the stability and bioavailability of the encapsulated agent.[19][20]
- Efficacy: Niosome encapsulation has been shown to enhance the anticancer efficacy of L-Carnosine, suggesting this system can effectively deliver the dipeptide for therapeutic benefit.[19]



## **Polymeric Nanoparticle Systems**

Biodegradable polymers, such as Poly(lactic-co-glycolic acid) (PLGA) and chitosan, can be formulated into nanoparticles that encapsulate **L-Carnosine**. These systems are highly valued for their ability to provide controlled and sustained drug release.[21]

- Advantages: PLGA nanoparticles functionalized with L-Carnosine have been developed to cross the blood-brain barrier (BBB), offering a platform for treating neurological disorders like ischemic stroke.[22][23][24] Chitosan, a natural polymer, possesses mucoadhesive properties, making it an excellent candidate for oral and other mucosal delivery routes.[25] Chitosan-based systems can improve the stability and bioavailability of encapsulated compounds.[25][26][27]
- Efficacy: **L-Carnosine** functionalized nanoparticles have demonstrated sustained-release profiles and the ability to effectively cross the BBB, delivering therapeutic agents to the brain. [22][23]

## **Topical Delivery Systems (Hydrogels & Creams)**

For localized applications, such as in dermatology for anti-aging and wound healing, **L-Carnosine** is incorporated into hydrogels and creams.[28]

- Advantages: Hydrogels can provide a moist environment conducive to wound healing and
  offer sustained release of the loaded drug.[29] Carboxymethyl cellulose (CMC) hydrogels
  loaded with L-Carnosine have shown excellent biocompatibility and the ability to accelerate
  wound repair.[29] The dermal bioavailability of hydrophilic peptides like carnosine can be
  significantly increased by including penetration enhancers in the formulation.[30]
- Efficacy: Studies using ex vivo human skin have shown that the addition of a penetration enhancer can increase L-Carnosine concentration in the viable skin layers by approximately 6-fold compared to a standard formulation.[30]

# **Quantitative Data Comparison**

The table below summarizes key physicochemical and performance characteristics of various **L-Carnosine** delivery systems as reported in the literature. Direct comparative studies are limited; therefore, data is compiled from individual system analyses.



| Delivery<br>System | Carrier<br>Material                                  | Particle<br>Size (nm) | Encapsulati<br>on<br>Efficiency<br>(%) | Drug<br>Loading (%) | Key<br>Findings &<br>Efficacy                                                                                                                                          |
|--------------------|------------------------------------------------------|-----------------------|----------------------------------------|---------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Nanoparticles      | PLGA-Fe₃O₄<br>functionalized<br>with L-<br>Carnosine | ~50                   | 74.12%                                 | 95.6%               | Provides controlled and sustained release; enables blood-brain barrier crossing for ischemic stroke treatment.[22] [24]                                                |
| Liposomes          | Phospholipid<br>s                                    | ~100                  | Not specified                          | Not specified       | Elastic liposomes showed 2- fold higher elasticity than conventional ones; enhances skin penetration and reduces AGEs more effectively than aqueous solutions.[6] [14] |
| Niosomes           | Non-ionic<br>surfactants<br>(e.g., Span              | < 200                 | Not specified                          | Not specified       | Enhances<br>stability and<br>bioavailability                                                                                                                           |



| 60),<br>Cholesterol                            |                        |               |               | ; shows potential for targeted cancer therapy.[16] [19]                                                                         |
|------------------------------------------------|------------------------|---------------|---------------|---------------------------------------------------------------------------------------------------------------------------------|
| Carboxymetl<br>Hydrogels yl cellulose<br>(CMC) | n<br>Not<br>applicable | Not specified | Not specified | Releases over 80% of drug within 48 hours; demonstrates high biocompatibili ty and accelerates wound healing in rat models.[29] |

# Signaling Pathways and Experimental Workflows L-Carnosine's Antioxidant Signaling Pathway

One of the primary mechanisms of **L-Carnosine**'s protective effects is through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[2] Under conditions of oxidative stress, **L-Carnosine** promotes the translocation of Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the DNA. This action upregulates the expression of various antioxidant enzymes, bolstering the cell's defense against oxidative damage.[2][31]





Click to download full resolution via product page

Caption: The Nrf2 antioxidant signaling pathway activated by **L-Carnosine**.



# General Experimental Workflow for Nanocarrier Evaluation

The development and validation of an **L-Carnosine** delivery system follow a structured experimental cascade, from initial formulation and characterization to functional in vitro and in vivo testing.





Click to download full resolution via product page

Caption: Standard workflow for the characterization of **L-Carnosine** nanocarriers.



# **Experimental Protocols**

Below are detailed methodologies for the key experiments involved in the preparation and evaluation of **L-Carnosine** delivery systems.

## **Preparation of Nanocarriers**

- Niosomes (Thin Layer Evaporation-Hydration Method)
  - Preparation of Lipid Film: Dissolve the non-ionic surfactant (e.g., Span 60) and cholesterol
    in a suitable organic solvent (e.g., chloroform or ethanol) in a round-bottom flask.[16]
  - Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 60-65°C) to form a thin, dry lipid film on the flask's inner wall.[16]
  - Hydration: Hydrate the film with an aqueous solution of L-Carnosine (e.g., phosphate-buffered saline, pH 7.4). The hydration is performed above the gel-liquid transition temperature of the surfactant, with gentle agitation or vortexing, leading to the self-assembly of niosomes.[16]
  - Sonication: To reduce the size of the vesicles and obtain a homogenous dispersion, the niosomal suspension is typically sonicated using a probe or bath sonicator.
- PLGA Nanoparticles (Oil-in-Water Emulsion Solvent Evaporation)
  - Organic Phase Preparation: Dissolve PLGA polymer and the drug (if hydrophobic) in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.
  - Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol PVA) to stabilize the emulsion. For hydrophilic drugs like L-Carnosine, a double emulsion (w/o/w) method is often used, where L-Carnosine is first dissolved in water and emulsified into the organic phase.
  - Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.



- Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the precipitation of PLGA and the formation of solid nanoparticles.
- Purification: Collect the nanoparticles by centrifugation, then wash them multiple times with deionized water to remove excess surfactant and unencapsulated drug. Finally, lyophilize the nanoparticles for long-term storage.

## **Physicochemical Characterization**

- Particle Size, Polydispersity Index (PDI), and Zeta Potential
  - Method: Dynamic Light Scattering (DLS) using a Zetasizer instrument.
  - Protocol: Dilute the nanoparticle suspension in deionized water to an appropriate
    concentration. For particle size and PDI, the instrument measures the fluctuations in
    scattered light intensity caused by the Brownian motion of the particles. For zeta potential,
    the electrophoretic mobility of the particles is measured under an applied electric field,
    which indicates surface charge and colloidal stability.[33][34]
- Morphology Analysis
  - Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).
  - Protocol: For TEM, place a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry. The sample may be negatively stained (e.g., with uranyl acetate) to enhance contrast.[34] For SEM, the sample is mounted on a stub and sputter-coated with a conductive metal (e.g., gold) before imaging. These techniques provide direct visualization of particle size, shape, and surface texture.[22][34]
- Encapsulation Efficiency (EE) and Drug Loading (DL)
  - Method: Indirect quantification using UV-Vis Spectrophotometry or HPLC.
  - Protocol:



- Separate the nanoparticles from the aqueous medium containing the unencapsulated ("free") L-Carnosine by ultracentrifugation.
- Carefully collect the supernatant and measure the concentration of free L-Carnosine using a pre-established calibration curve.
- Calculate EE and DL using the following formulas:
  - EE (%) = [(Total Drug Free Drug) / Total Drug] x 100
  - DL (%) = [(Total Drug Free Drug) / Weight of Nanoparticles] x 100

### In Vitro Drug Release Study

- Method: Dialysis Bag Method.[22][24]
- · Protocol:
  - Place a known amount of L-Carnosine-loaded nanocarrier suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanocarriers.
  - Immerse the sealed bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with continuous, gentle stirring.
  - At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.
  - Quantify the concentration of L-Carnosine in the collected samples using UV-Vis spectrophotometry or HPLC to determine the cumulative drug release over time.

# **Ex Vivo Skin Permeation Study**

- Method: Franz Diffusion Cell Apparatus.[30]
- Protocol:



- Mount a section of excised human or animal skin on a Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
- Fill the receptor compartment with a suitable buffer (e.g., PBS) maintained at 37°C and stirred continuously.
- Apply the L-Carnosine formulation (e.g., cream, hydrogel, or liposomal suspension) to the surface of the skin in the donor compartment.[30]
- At set time points, collect samples from the receptor compartment and analyze for L-Carnosine concentration.
- At the end of the experiment, the skin can be removed, and drug content within different skin layers (stratum corneum, epidermis, dermis) can be quantified to assess drug penetration and retention.[30]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. L-Carnosine: Combating Glycation and Oxidation Knowledge [m.hnlybiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. How does L-Carnosine fight the aging process? Foreal BioTech [forealbio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment PMC [pmc.ncbi.nlm.nih.gov]
- 8. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper PMC [pmc.ncbi.nlm.nih.gov]



- 9. The Therapeutic Potential of Novel Carnosine Formulations: Perspectives for Drug Development PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiological Roles of Carnosine in Myocardial Function and Health PMC [pmc.ncbi.nlm.nih.gov]
- 11. liposomes.bocsci.com [liposomes.bocsci.com]
- 12. Unveiling the Hidden Therapeutic Potential of Carnosine, a Molecule with a Multimodal Mechanism of Action: A Position Paper [mdpi.com]
- 13. lipolife.co.uk [lipolife.co.uk]
- 14. pergamos.lib.uoa.gr [pergamos.lib.uoa.gr]
- 15. Liposomal Carnosine CD Bioparticles [cd-bioparticles.net]
- 16. Niosomal Formulation of a Lipoyl-Carnosine Derivative Targeting TRPA1 Channels in Brain PMC [pmc.ncbi.nlm.nih.gov]
- 17. rjlbpcs.com [rjlbpcs.com]
- 18. ijpsjournal.com [ijpsjournal.com]
- 19. researchgate.net [researchgate.net]
- 20. "Carnosine-Niosomal Delivery System for Targeted Cancer Therapy" | Semantic Scholar [semanticscholar.org]
- 21. Pharmacokinetic studies of nanoparticles as a delivery system for conventional drugs and herb-derived compounds for cancer therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Development of L-carnosine functionalized iron oxide nanoparticles loaded with dexamethasone for simultaneous therapeutic potential of blood brain barrier crossing and ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. tandfonline.com [tandfonline.com]
- 25. Chitosan-Based Nanoparticles as Effective Drug Delivery Systems—A review PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Chitosan and its composites-based delivery systems: advances and applications in food science and nutrition sector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. karger.com [karger.com]



- 29. I-Carnosine loaded on carboxymethyl cellulose hydrogels for promoting wound healing -PMC [pmc.ncbi.nlm.nih.gov]
- 30. Dermal peptide delivery using enhancer molecules and colloidal carrier systems--part I: carnosine PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Antioxidant and Neuroprotective Effects of Carnosine: Therapeutic Implications in Neurodegenerative Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Efficacy of L-Carnosine Delivery Systems: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7770443#comparative-efficacy-of-different-l-carnosine-delivery-systems]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com